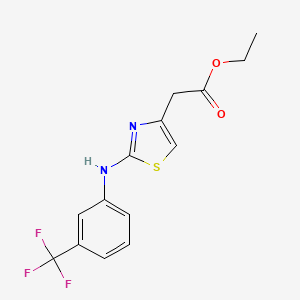
Ethyl 2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. The presence of the trifluoromethyl group and the thiazole ring imparts unique chemical and biological properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of Ethyl 2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions. This reaction forms the thiazole ring structure.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Ethyl Acetate: The final step involves the coupling of the thiazole derivative with ethyl acetate under acidic or basic conditions to form the desired compound.
Analyse Des Réactions Chimiques
Ethyl 2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.
Applications De Recherche Scientifique
Ethyl 2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development. Its unique chemical structure makes it a candidate for the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways within biological systems. The thiazole ring and trifluoromethyl group contribute to its ability to bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetate can be compared with other thiazole derivatives, such as:
2-Aminothiazole: A simpler thiazole derivative with a wide range of biological activities, including antimicrobial and anticancer properties.
Benzothiazole: A fused thiazole derivative known for its applications in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Thiazolidine: A saturated thiazole derivative with applications in medicinal chemistry, particularly in the development of antidiabetic drugs.
The unique combination of the trifluoromethyl group and the thiazole ring in this compound distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c1-2-21-12(20)7-11-8-22-13(19-11)18-10-5-3-4-9(6-10)14(15,16)17/h3-6,8H,2,7H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJCWFGSWMRGPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














